2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Description
2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one (CAS 40463-28-3) is a bicyclic aromatic compound featuring a seven-membered annulene ring fused to a benzene ring. Its structure includes a ketone group at position 6 and a methoxy substituent at position 2 (Figure 1).
Properties
IUPAC Name |
2-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOFAIBDQSRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxy-substituted aromatic compounds with cyclohexanone derivatives, followed by cyclization and reduction steps to form the desired benzoannulene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoannulene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoannulenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets. In cancer research, it acts as a selective estrogen receptor degrader, binding to estrogen receptors and promoting their degradation, thereby inhibiting the growth of estrogen receptor-positive cancer cells . The pathways involved include the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit high structural similarity to the target molecule, as determined by cheminformatics analyses (Table 1):
Table 1: Key Structural Analogues
| Compound Name (CAS) | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one (4133-34-0) | 1.00 | C₁₁H₁₂O₂ | 176.21 | Methoxy (C7), ketone (C2) |
| Target Compound (40463-28-3) | N/A | C₁₂H₁₄O₂ | 190.24* | Methoxy (C2), ketone (C6) |
| 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one (2472-13-1) | 0.93 | C₁₂H₁₄O₃ | 206.24 | Methoxy (C6, C7), ketone (C2) |
| 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (740842-50-6) | 0.93* | C₁₁H₁₁NO₃ | 205.21 | Nitro (C2), ketone (C7) |
*Estimated based on molecular formula.
Key Observations:
- 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one (CAS 4133-34-0) shares a methoxy group and ketone but differs in ring size (naphthalene vs. annulene) and substituent positions .
- 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one (CAS 2472-13-1) has two methoxy groups, increasing polarity compared to the target compound .
- 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (CAS 740842-50-6) replaces the methoxy group with a nitro substituent, significantly altering electronic properties (electron-withdrawing vs. electron-donating) .
Physicochemical Properties
Table 2: Comparative Physical Properties
| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (740842-50-6) | 369.0 (predicted) | 1.264 (predicted) | Not reported |
| 6,6-Difluoro-7-iodo-8,9-dihydro-7H-benzo[7]annulen-5-one (1777805-08-9) | N/A | N/A | Low (halogenated derivatives typically hydrophobic) |
| 3-Bromo-6-fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one (2309444-28-6) | N/A | N/A | Likely low in water |
Key Observations:
- The nitro-substituted analogue (CAS 740842-50-6) has a high predicted boiling point (369°C) due to strong dipole interactions from the nitro group .
- Halogenated derivatives (e.g., 6,6-difluoro-7-iodo, CAS 1777805-08-9) exhibit increased molecular weight (322.09 g/mol) and reduced solubility compared to the methoxy analogue .
Substituent Effects on Reactivity:
- Methoxy Group : Electron-donating nature likely enhances electrophilic substitution at aromatic positions.
- Nitro Group : Electron-withdrawing effects may direct reactions to meta positions and reduce nucleophilic attack susceptibility .
Key Observations:
- Nitro derivatives (e.g., CAS 740842-50-6) may pose higher hazards due to nitro group instability .
Biological Activity
2-Methoxy-8,9-dihydro-5H-benzo annulen-6(7H)-one is a compound belonging to the class of benzoannulenes, characterized by its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- CAS Number : 40463-28-3
Research indicates that compounds similar to 2-methoxy-8,9-dihydro-5H-benzo annulen-6(7H)-one exhibit various biological activities primarily through their interaction with cellular targets. Notably, these compounds may act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.
- Topoisomerase Inhibition :
- Genotoxicity :
Biological Activities
The biological activities of 2-methoxy-8,9-dihydro-5H-benzo annulen-6(7H)-one can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines via topoisomerase inhibition. |
| Antioxidant Effects | Potentially reduces oxidative stress within cells, contributing to its protective effects against cellular damage. |
| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation. |
Case Studies
-
Antitumor Efficacy :
- A study demonstrated that similar benzoannulene derivatives exhibited significant cytotoxicity against colon cancer cells (HT-29) with IC50 values in the low micromolar range (approximately 10 µM). The mechanism was attributed to the stabilization of topoisomerase-DNA complexes leading to apoptosis in tumor cells .
- Genotoxicity Assessment :
Q & A
Q. What are the common synthetic routes for 2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation and Lewis acid-mediated cyclization. For example, Pd/C under H₂ (1 atm) at 40°C for 18 hours facilitates selective hydrogenation of precursor annulenes, yielding 68% of the target product after purification by preparative TLC (hexane/EtOAc = 3:1) . Reaction temperature and solvent polarity (e.g., MeOH vs. toluene) critically impact regioselectivity and by-product formation. Pre-functionalized esters, such as 2-methylallyl carboxylates, are common starting materials to introduce methoxy groups .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Analyze the methoxy singlet (~δ 3.2–3.5 ppm) and diastereotopic protons in the 8,9-dihydro region (δ 1.5–2.8 ppm, multiplet splitting).
- ¹³C NMR : The ketone carbonyl appears at δ 205–210 ppm, while the methoxy carbon resonates near δ 55–60 ppm.
- IR : Confirm the C=O stretch (~1700 cm⁻¹) and methoxy C-O absorption (~1250 cm⁻¹).
Discrepancies between calculated and observed spectra (e.g., unexpected splitting) may indicate conformational flexibility or impurities; cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Use gradient column chromatography (silica gel, hexane/EtOAc) or preparative TLC for small-scale purification. For polar by-products, reverse-phase HPLC (C18 column, MeCN/H₂O) improves resolution. Recrystallization from dioxane or toluene is effective for removing non-polar impurities .
Advanced Research Questions
Q. How does the methoxy substituent influence the solubility and reactivity of benzo[7]annulene derivatives?
- Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to dipole interactions, facilitating reactions in homogeneous phases. However, steric hindrance from the methoxy oxygen can reduce nucleophilic substitution rates at adjacent positions. Comparative studies with non-substituted analogs (e.g., 8,9-dihydro-5H-benzo[7]annulen-6(7H)-one) show a 15–20% decrease in electrophilic aromatic substitution yields, attributed to electron-donating effects .
Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the benzo[7]annulene core?
- Methodological Answer :
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites. Compare HOMO/LUMO maps with experimental product ratios.
- Isotopic Labeling : Use deuterated analogs to track kinetic vs. thermodynamic control in substitution reactions.
- Cross-Validation : Replicate reactions under inert atmospheres to rule out oxidation artifacts. For example, unexpected C-7 hydroxylation may arise from trace moisture in Lewis acid catalysts .
Q. What strategies mitigate thermal instability during storage or high-temperature reactions of this compound?
- Methodological Answer : Store the compound at –20°C under argon to prevent ketone oxidation or ring-opening. For reactions >80°C, use stabilizing additives like BHT (butylated hydroxytoluene) at 0.1–1 mol%. Monitor degradation via TLC or GC-MS; common by-products include demethoxylated annulenes or dimerized species .
Q. How can researchers design experiments to probe the biological activity of benzo[7]annulene derivatives without commercial toxicity data?
- Methodological Answer :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like cyclooxygenase-2 or cytochrome P450.
- In Vitro Assays : Prioritize cytotoxicity testing (MTT assay) on HEK-293 or HepG2 cells at 10–100 µM concentrations.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation. Correlate results with LogP values to refine SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
